Ethyl 3-(4'-fluoro-3'-methylphenyl)propionate
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Overview
Description
Ethyl 3-(4’-fluoro-3’-methylphenyl)propionate is an organic compound with the molecular formula C12H15FO2 It is a derivative of propionic acid and features a fluorinated aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4’-fluoro-3’-methylphenyl)propionate typically involves the esterification of 3-(4’-fluoro-3’-methylphenyl)propionic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of Ethyl 3-(4’-fluoro-3’-methylphenyl)propionate can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4’-fluoro-3’-methylphenyl)propionate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction can yield the corresponding alcohol.
Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products Formed
Oxidation: 3-(4’-fluoro-3’-methylphenyl)propionic acid.
Reduction: 3-(4’-fluoro-3’-methylphenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(4’-fluoro-3’-methylphenyl)propionate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 3-(4’-fluoro-3’-methylphenyl)propionate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(4’-methoxyphenyl)propionate
- Ethyl 3-(4’-bromophenyl)propionate
- Ethyl 3-(4’-chlorophenyl)propionate
Uniqueness
Ethyl 3-(4’-fluoro-3’-methylphenyl)propionate is unique due to the presence of both a fluorine atom and a methyl group on the aromatic ring. This combination can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C12H15FO2 |
---|---|
Molecular Weight |
210.24 g/mol |
IUPAC Name |
ethyl 3-(4-fluoro-3-methylphenyl)propanoate |
InChI |
InChI=1S/C12H15FO2/c1-3-15-12(14)7-5-10-4-6-11(13)9(2)8-10/h4,6,8H,3,5,7H2,1-2H3 |
InChI Key |
UDAKKEWIEUVGQB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=CC(=C(C=C1)F)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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